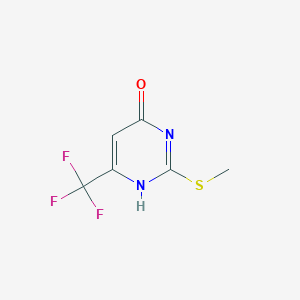

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol

Übersicht

Beschreibung

Crosstide (trifluoroacetate salt) is a synthetic peptide substrate for the protein kinase Akt. It corresponds to the amino acid sequence of glycogen synthase kinase 3 (GSK3) that surrounds the serine residue phosphorylated by p90 ribosomal S6 kinase 1 (RSK1) or p70 ribosomal S6 kinase (p70S6K). This compound is widely used in biochemical research, particularly in studies involving kinase activity and signaling pathways .

Wissenschaftliche Forschungsanwendungen

Crosstide (trifluoroacetate salt) has a wide range of applications in scientific research:

Chemistry: Used as a model substrate in studies of peptide synthesis and modification.

Biology: Employed in assays to measure the activity of kinases, particularly Akt, which is involved in various cellular processes such as growth, survival, and metabolism.

Medicine: Utilized in research on diseases where kinase signaling is disrupted, such as cancer and diabetes.

Industry: Applied in the development of kinase inhibitors and other therapeutic agents

Wirkmechanismus

Crosstide (trifluoroacetate salt) functions as a substrate for kinases, particularly Akt. The mechanism involves the binding of Crosstide to the active site of the kinase, followed by the transfer of a phosphate group from ATP to the serine residue of Crosstide. This phosphorylation event is a key step in many signaling pathways, influencing various cellular functions .

Similar Compounds:

Biotin-Crosstide (trifluoroacetate salt): A biotinylated form of Crosstide used for affinity purification and detection.

Glycogen Synthase Kinase 3 Substrate Peptides: Other peptides that serve as substrates for GSK3 and are used in similar kinase assays.

Uniqueness: Crosstide (trifluoroacetate salt) is unique due to its specific amino acid sequence that makes it an ideal substrate for Akt and other kinases. Its trifluoroacetate salt form enhances its solubility and stability, making it suitable for various biochemical assays .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Crosstide (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is typically obtained by cleaving the peptide from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups from the amino acids .

Industrial Production Methods: In industrial settings, the production of Crosstide (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and purity. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities and residual TFA .

Analyse Chemischer Reaktionen

Types of Reactions: Crosstide (trifluoroacetate salt) primarily undergoes phosphorylation reactions, where a phosphate group is added to the serine residue by kinases such as Akt, RSK1, or p70S6K. This phosphorylation is crucial for studying kinase activity and signaling pathways .

Common Reagents and Conditions: The phosphorylation reactions typically require adenosine triphosphate (ATP) as a phosphate donor and are conducted in buffered aqueous solutions at physiological pH. Kinase inhibitors or activators may be used to modulate the reaction .

Major Products Formed: The primary product of these reactions is the phosphorylated form of Crosstide, which can be detected and quantified using techniques such as mass spectrometry or Western blotting .

Eigenschaften

IUPAC Name |

2-methylsulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2OS/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLPDRZKOMZVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289798 | |

| Record name | 2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16097-62-4 | |

| Record name | 16097-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)